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molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9

Meridia

Cat. No. B1663598
M. Wt: 334.3 g/mol
InChI Key: KFNNPQDSPLWLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068440

Procedure details

A sample (24.1 g) of N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride was dissolved in a boiling mixture of water (72 ml) and tetrahydrofuran (7 ml) and the mixture allowed to cool. A solid was collected by filtration and dried at 40° C. to give N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 193°-195° C.).
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4].[OH2:21]>O1CCCC1>[OH2:21].[ClH:20].[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4] |f:0.1,4.5.6|

Inputs

Step One
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
24.1 g
Type
reactant
Smiles
Cl.CN(C)C(CC(C)C)C1(CCC1)C1=CC=C(C=C1)Cl
Name
Quantity
72 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
A solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate
Type
product
Smiles
O.Cl.CN(C)C(CC(C)C)C1(CCC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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